methyl 2-[1-(3-hydroxyphenyl)-N-methylformamido]acetate
Description
Methyl 2-[1-(3-hydroxyphenyl)-N-methylformamido]acetate (CAS: 1020933-40-7) is an ester derivative featuring a 3-hydroxyphenyl group linked to an N-methylformamido-acetate backbone. Its structure combines a meta-substituted phenolic ring with a polar formamido-ester moiety, which influences its physicochemical properties and bioactivity. The compound has been studied in contexts such as plant growth modulation, where its hydroxyl positioning and ester functionality play critical roles in activity .
Properties
IUPAC Name |
methyl 2-[(3-hydroxybenzoyl)-methylamino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-12(7-10(14)16-2)11(15)8-4-3-5-9(13)6-8/h3-6,13H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYGHEABEISEBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)OC)C(=O)C1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-[1-(3-hydroxyphenyl)-N-methylformamido]acetate (CAS Number: 1020933-40-7) is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a methyl ester group, a hydroxyphenyl moiety, and a formamido group, which contribute to its biological activity. The chemical structure can be represented as follows:
Biological Activity
1. Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, which can cause cellular damage. The presence of the hydroxyphenyl group is particularly important for this activity, as phenolic compounds are known for their ability to scavenge free radicals .
2. Anti-inflammatory Effects
this compound may also possess anti-inflammatory properties. Compounds with similar functional groups have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This suggests potential applications in treating inflammatory diseases.
3. Cytotoxicity Against Cancer Cells
Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of similar structures have shown promising results in inhibiting the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest .
The mechanisms by which this compound exerts its biological effects may include:
- Inhibition of Enzymatic Activity: Similar compounds have demonstrated the ability to inhibit enzymes involved in inflammation and cancer progression, such as COX and acetylcholinesterase (AChE) .
- Scavenging Free Radicals: The hydroxy group on the phenyl ring enhances the compound's ability to donate electrons, thereby neutralizing free radicals .
- Modulation of Signaling Pathways: It may influence signaling pathways related to inflammation and cell survival, although specific pathways for this compound require further investigation.
Case Studies and Research Findings
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
- Methyl 2-[1-(3-hydroxyphenyl)-N-methylformamido]acetate serves as a versatile building block in organic synthesis. It can be utilized in the formation of more complex molecules, which are essential in the development of pharmaceuticals and agrochemicals.
Biological Applications
Potential Biological Activities
- Research indicates that this compound may exhibit various biological activities, including:
- Antimicrobial Properties : Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent .
- Anti-inflammatory Effects : The compound has been evaluated for its ability to reduce inflammation, making it a candidate for further research in treating inflammatory diseases .
- Anticancer Activity : Preliminary studies suggest that it may have anticancer properties, particularly through mechanisms involving apoptosis in cancer cells .
Medicinal Chemistry
Therapeutic Applications
- The compound is under investigation for its therapeutic potential in treating diseases such as cancer and infections. Its ability to modulate biological pathways makes it a valuable candidate for drug development .
Industrial Applications
Intermediate in Pharmaceutical Production
- This compound is used as an intermediate in the synthesis of various pharmaceutical compounds. Its role in the development of new materials further emphasizes its industrial importance .
Case Studies and Research Findings
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group is susceptible to hydrolysis under acidic or basic conditions. For example:
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Basic Hydrolysis : Treatment with aqueous NaOH or KOH in methanol may yield the corresponding carboxylic acid derivative. This reaction is common in ester-to-acid conversions .
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Acidic Hydrolysis : HCl or H₂SO₄ in aqueous methanol could produce the carboxylic acid, though this pathway is less frequently reported for aromatic esters .
*Yields inferred from analogous esters.
Nucleophilic Substitution at the Formamide Group
The N-methylformamide moiety may participate in nucleophilic reactions. For instance:
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Aminolysis : Reaction with primary or secondary amines could displace the formamide group, forming new amide bonds. This is seen in related compounds using coupling agents like EDCI/HOBt .
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Reductive Alkylation : Catalytic hydrogenation (e.g., H₂/Pd-C) might reduce the formamide to a secondary amine.
| Reagents | Product | Notes | Reference |
|---|---|---|---|
| EDCI, HOBt, Et₃N, DCM | Amide derivatives | Requires activated esters | |
| H₂ (1 atm), Pd/C, MeOH | 2-[1-(3-hydroxyphenyl)-N-methylamino]acetate | Hypothesized pathway |
Electrophilic Aromatic Substitution
The 3-hydroxyphenyl group can undergo electrophilic substitution:
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Nitration : HNO₃/H₂SO₄ would introduce a nitro group at the para or ortho position relative to the hydroxyl group.
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Sulfonation : Fuming H₂SO₄ may yield sulfonated derivatives.
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C | Nitro-substituted analog | |
| Sulfonation | H₂SO₄ (fuming), RT | Sulfonic acid derivative |
Oxidation Reactions
The phenolic hydroxyl group is prone to oxidation:
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Quinone Formation : Oxidizing agents like KMnO₄ or CAN may convert the phenol to a quinone structure .
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Side-Chain Oxidation : The benzylic position adjacent to the ester could oxidize to a ketone under strong conditions.
| Oxidizing Agent | Product | Notes | Reference |
|---|---|---|---|
| KMnO₄, H₂O, Δ | 3-hydroxyquinone derivative | Requires acidic conditions | |
| Ce(NH₄)₂(NO₃)₆ (CAN), MeCN | Oxidized benzylic ketone | Radical-mediated pathway |
Rearrangement Reactions
Under specific conditions, the formamide group may undergo rearrangement:
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Lossen Rearrangement : Heating with strong bases (e.g., NaOH) could yield isocyanate intermediates .
| Conditions | Product | Mechanism | Reference |
|---|---|---|---|
| NaOH (aq.), Δ | Isocyanate intermediate | Base-induced rearrangement |
Radical Reactions
The compound’s aromatic and aliphatic C–H bonds may participate in radical-mediated processes:
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C–H Functionalization : Using CF₃SO₂Na (Langlois reagent) and oxidants like TBHP could introduce trifluoromethyl groups via radical pathways .
| Reagents | Product | Application | Reference |
|---|---|---|---|
| CF₃SO₂Na, TBHP, MeCN | Trifluoromethylated derivative | Radical trifluoromethylation |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Functional Group Effects
Table 1: Key Structural and Functional Comparisons
Role of Substituent Positioning
- Meta-Hydroxyl vs. Para-Hydroxyl : Methyl 2-(3-hydroxyphenyl)acetate (meta-hydroxyl) exhibits stronger lettuce growth inhibition than para-substituted analogs, emphasizing the importance of the hydroxyl group's position for bioactivity .
- Formamido vs. Acetamide: Replacing the ester in this compound with an amide (as in 2-[1-(3-aminophenyl)-N-methylformamido]acetamide) reduces polarity and may alter membrane permeability or target binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
